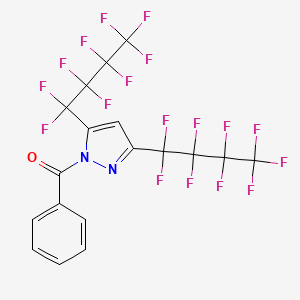
2-Amino-5-fluoropyridine
Vue d'ensemble
Description
2-Amino-5-fluoropyridine is an important organic compound with the molecular formula C5H5FN2. It is a fluorinated pyridine derivative, which is significant due to its unique chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Halogen Replacement Reaction: One common method involves the halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent (e.g., potassium fluoride, cesium fluoride, or tetrafluoroborate) under heating conditions to form 2-nitro-5-fluoropyridine.
Baltz-Schiemann Reaction: Another method involves the diazotization of 2-amino-5-nitropyridine followed by the Schiemann reaction to introduce the fluorine atom.
Palladium-Catalyzed Reaction: The synthesis can also be achieved via a palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines.
Industrial Production Methods
The industrial production of 2-amino-5-fluoropyridine typically involves scalable and efficient methods such as the halogen replacement reaction due to its simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 2-Amino-5-fluoropyridine undergoes substitution reactions where the amino group can be replaced by other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen.
Oxidation Reactions: Although less common, oxidation reactions can modify the amino group to other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen, palladium on carbon.
Fluorinating Agents: Potassium fluoride, cesium fluoride, tetrafluoroborate.
Catalysts: Palladium catalysts for amination reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Amino-5-fluoropyridine is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor antagonists.
Agrochemicals: It is used in the development of new agrochemicals with improved properties.
Material Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-amino-5-fluoropyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The fluorine atom enhances the compound’s binding affinity and specificity due to its electron-withdrawing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Amino-5-bromopyridine
- 2-Amino-5-iodopyridine
Uniqueness
2-Amino-5-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making it less reactive and more stable under various conditions .
Propriétés
IUPAC Name |
5-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXQLYMECWULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944331 | |
| Record name | 5-Fluoropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21717-96-4 | |
| Record name | 5-Fluoropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-5-fluoropyridine in pharmaceutical research?
A1: this compound is a crucial building block in synthesizing LBM415. [ [] ] LBM415 is a peptide deformylase inhibitor, a class of compounds showing promise as antibacterial agents. [ [] ]
Q2: Can you describe a novel synthesis route for this compound and its advantages?
A2: A novel synthesis route utilizes 2-aminopyridine as the starting material. [ [, ] ] This method involves nitrification, amino acetylation, reduction of nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group to yield this compound. [ [, ] ] Compared to previous methods, this route simplifies the process, avoids the need for synthesizing 2-chloro-5-aminopyridine, eliminates separation difficulties of intermediates, and ultimately achieves higher yield and purity of the final product. [ [, ] ]
Q3: What spectroscopic techniques are used to confirm the structure of this compound?
A3: The structure of this compound synthesized through the novel route has been verified using ¹H-NMR and IR spectroscopy. [ [, ] ]
Q4: Has this compound been used in the synthesis of any other interesting compounds besides LBM415?
A4: Yes, this compound has been used as a reactant in the synthesis of halogenated macrocycles like (FIO)3/4 and (ClIO)3/4. [ [] ] These macrocycles are studied for their potential in forming porous networks and inclusion complexes. [ [] ]
Q5: What challenges are associated with the traditional synthesis of this compound?
A5: Traditional methods often involve the use of 2-chloro-5-aminopyridine as a starting material. [ [, ] ] These methods suffer from complexities in separating intermediate products, resulting in lower overall yield and purity of the final this compound product. [ [, ] ]
Q6: What is the significance of the solvent used in the crystallization of halogenated macrocycles derived from this compound?
A6: The choice of solvent during crystallization significantly impacts the structure of halogenated macrocycles derived from this compound. [ [] ] For instance, using halogenated solvents leads to the formation of 1-D chains through halogen and hydrogen bonding interactions. [ [] ] Conversely, using Dimethyl Sulfoxide (DMSO) promotes the formation of solvent channels within the crystal structure. [ [] ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















